1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex heterocyclic compound that incorporates benzothiazole and pyrazolo-thiazepine moieties
Preparation Methods
The synthesis of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through several synthetic routes. Common methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst.
Microwave Irradiation: This technique accelerates the reaction process and improves yields by providing uniform heating.
One-Pot Multicomponent Reactions: These reactions allow the formation of complex molecules in a single step, reducing the need for purification and isolation of intermediates.
Chemical Reactions Analysis
1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anti-tubercular agent, with studies indicating its effectiveness against Mycobacterium tuberculosis.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: Its stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to caspase activation and down-regulation of ERK2 protein . These interactions disrupt cellular processes and can lead to cell death, making the compound a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Compared to other benzothiazole and pyrazolo-thiazepine derivatives, 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Benzothiazole Derivatives: Known for their anti-tubercular and anti-cancer activities.
Pyrazolo-Thiazepine Derivatives: These compounds exhibit a range of biological activities, including enzyme inhibition and anti-inflammatory effects.
This detailed article provides a comprehensive overview of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H24N4O5S2 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C24H24N4O5S2/c1-12-20-22(13-8-16(31-3)21(33-5)17(9-13)32-4)34-11-19(29)26-23(20)28(27-12)24-25-15-7-6-14(30-2)10-18(15)35-24/h6-10,22H,11H2,1-5H3,(H,26,29) |
InChI Key |
BJEFZWHRVAVSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=NC5=C(S4)C=C(C=C5)OC |
Origin of Product |
United States |
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